

Application Note: Quantitative Analysis of Erlose in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Erlose**

Cat. No.: **B089112**

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of **erlose**, a trisaccharide of interest in food science and potentially in metabolic research, within biological matrices. The method outlined employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This document provides comprehensive guidelines for researchers, scientists, and drug development professionals on sample preparation, chromatographic separation, and mass spectrometric conditions. Representative quantitative data, based on similar disaccharide analyses, are provided for performance benchmarking.

Introduction

Erlose is a trisaccharide composed of two glucose units and one fructose unit. It is naturally found in substances like honey and royal jelly.^[1] Its potential applications as a substitute sweetener and its role in various biological processes make its accurate quantification in biological samples crucial.^{[2][3]} LC-MS/MS offers superior selectivity and sensitivity for the analysis of small molecules like **erlose** in complex matrices such as plasma and serum.^{[1][4]} This document provides a robust starting method for the determination of **erlose** concentrations, adaptable to various research needs.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing high-abundance proteins from biological samples like plasma or serum, which can interfere with the analysis and damage the analytical column.[\[5\]](#)[\[6\]](#)

- Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation of analytes.
- Aliquoting: Vortex the sample and aliquot 100 μ L into a clean microcentrifuge tube.
- Precipitation: Add 300 μ L of ice-cold acetonitrile to the sample. Acetonitrile is a common choice for precipitating proteins.[\[6\]](#)
- Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the tubes at 10,000 \times g for 10 minutes at 4°C to pellet the precipitated proteins.[\[7\]](#)
- Supernatant Collection: Carefully transfer the supernatant, which contains the **erlose**, to a new tube without disturbing the protein pellet.
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Final Centrifugation: Centrifuge at 10,000 \times g for 5 minutes to remove any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following conditions are a starting point and may require optimization based on the specific LC system and column used. A hydrophilic interaction liquid chromatography (HILIC) column is

recommended for retaining and separating polar analytes like sugars.

- Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient:
 - 0-1 min: 5% A
 - 1-5 min: 5% to 50% A
 - 5-6 min: 50% A
 - 6-6.1 min: 50% to 5% A
 - 6.1-8 min: 5% A

Mass Spectrometry

The following parameters are for a triple quadrupole mass spectrometer and should be optimized for the specific instrument. **Erlose** has a molecular weight of 504.44 g/mol .[\[2\]](#) The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by the fragmentation of the precursor ion in the collision cell.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C

- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon
- Detection Mode: Multiple Reaction Monitoring (MRM)

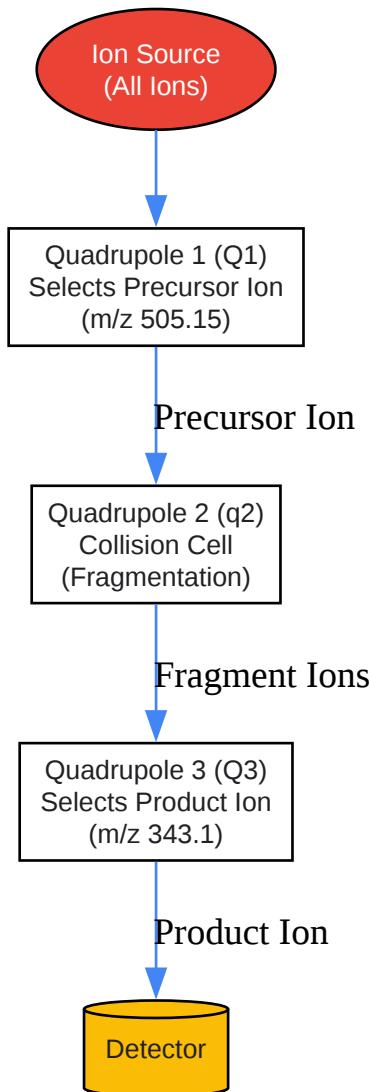
Proposed MRM Transitions for Erlose:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Erlose	505.15	343.1	100	30	20
Erlose	505.15	163.05	100	30	25
Internal Standard (e.g., 13C12- Sucrose)	355.1	179.1	100	25	15

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on typical results for similar sugar analyses like trehalose.^{[2][8]} These values should be experimentally determined during method validation.

Parameter	Expected Performance
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	1 - 10 ng/mL
Limit of Quantification (LOQ)	5 - 25 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	< 15%


Visualizations

Experimental Workflow

Caption: Workflow for the quantification of **erlose** in biological samples.

Principle of MRM Detection

Principle of Multiple Reaction Monitoring (MRM)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Erlose | 13101-54-7 | OE06974 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel product specificity toward erlose and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of an Otherwise Silent Xylose Metabolic Pathway in *Shewanella oneidensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a xylose metabolic pathway in an industrial strain of *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum | Separation Science [sepscience.com]
- 8. Xylose metabolism - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Erlose in Biological Samples using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089112#lc-ms-ms-analysis-of-erlose-in-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com